molecular formula C16H21Cl2N3O B5607156 2-(1-azocanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide

2-(1-azocanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide

Cat. No. B5607156
M. Wt: 342.3 g/mol
InChI Key: ZSDMXPOMEMMKCY-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of related acetohydrazide derivatives often involves the preparation of benzohydrazone compounds through specific chemical reactions. For example, Zhou and Ma (2012) detailed the synthesis and characterization of two new benzohydrazone derivatives, showcasing typical methodologies involving elemental analysis, NMR, and single crystal X-ray diffraction for structural determination (Zhou & Ma, 2012).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the geometric configuration of these compounds. X-ray diffraction techniques are commonly employed, revealing the trans configurations around the C=N double bonds and detailing the crystal packing stabilized by hydrogen bonds and π···π interactions, as demonstrated in the work of Zhou and Ma (2012) (Zhou & Ma, 2012).

Chemical Reactions and Properties

The chemical reactivity of acetohydrazides includes their ability to form complexes with metals, undergo cyclization, and participate in various organic reactions. For example, Fekri and Zaky (2014) explored the mechanochemical synthesis of acetohydrazide complexes through ball milling, highlighting the method's efficiency and green chemistry aspects (Fekri & Zaky, 2014).

properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O/c17-14-7-6-13(10-15(14)18)11-19-20-16(22)12-21-8-4-2-1-3-5-9-21/h6-7,10-11H,1-5,8-9,12H2,(H,20,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDMXPOMEMMKCY-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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